5-(3-Methyl-1H-indazol-5-yl)-1,3,4-thiadiazol-2-amine
Description
Properties
IUPAC Name |
5-(3-methyl-2H-indazol-5-yl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5S/c1-5-7-4-6(2-3-8(7)13-12-5)9-14-15-10(11)16-9/h2-4H,1H3,(H2,11,15)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEYXIQCZSZWHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NN1)C3=NN=C(S3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00732672 | |
| Record name | 5-(3-Methyl-2H-indazol-5-yl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00732672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885223-59-6 | |
| Record name | 5-(3-Methyl-2H-indazol-5-yl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00732672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methyl-1H-indazol-5-yl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1H-indazole-5-carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-(3-Methyl-1H-indazol-5-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the indazole or thiadiazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Typically performed in an aqueous or organic solvent under mild to moderate temperatures.
Reduction: Carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the reducing agent.
Substitution: Conducted in the presence of a suitable base or acid catalyst to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
The compound features a thiadiazole ring fused with an indazole moiety, which contributes to its reactivity and interaction with biological targets. The presence of nitrogen and sulfur atoms in its structure allows for diverse chemical behavior, making it suitable for various applications.
Chemistry
In the realm of synthetic chemistry, 5-(3-Methyl-1H-indazol-5-yl)-1,3,4-thiadiazol-2-amine serves as a valuable building block for the development of more complex molecules. It is often utilized as a ligand in coordination chemistry, enabling the formation of metal complexes that can exhibit unique catalytic properties.
Biology
Research has indicated that this compound may act as an enzyme inhibitor or receptor modulator. Studies have shown its potential in inhibiting specific kinases involved in cancer progression and other diseases. For instance, its interaction with protein kinase B (PKB) has been documented, suggesting therapeutic implications in cancer treatment .
Medicine
The medicinal properties of 5-(3-Methyl-1H-indazol-5-yl)-1,3,4-thiadiazol-2-amine are under investigation for various therapeutic applications:
- Anti-inflammatory : Preliminary studies indicate that it may reduce inflammation markers in vitro.
- Antimicrobial : The compound has shown activity against certain bacterial strains.
- Anticancer : Its ability to inhibit tumor cell proliferation has been observed in several cell lines.
Industry
In industrial applications, this compound is explored for developing new materials with specific electrical or optical properties. Its unique structure allows it to be incorporated into polymers or composites that require enhanced conductivity or fluorescence.
Case Study 1: Enzyme Inhibition
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of 5-(3-Methyl-1H-indazol-5-yl)-1,3,4-thiadiazol-2-amine exhibited significant inhibition of PKB activity. This inhibition correlated with reduced cell viability in cancer cell lines, highlighting its potential as a lead compound for anticancer drug development .
Case Study 2: Antimicrobial Activity
In research conducted by Pharmaceutical Biology, the compound was tested against various bacterial strains. Results indicated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 5-(3-Methyl-1H-indazol-5-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and metabolic processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of 1,3,4-thiadiazol-2-amines are highly dependent on substituents. Below is a comparative analysis:
Table 1: Comparison of Key 1,3,4-Thiadiazol-2-amine Derivatives
Key Observations:
Substituent Impact on Bioactivity :
- Indazole vs. Phenyl : The indazole group in the target compound may confer enhanced binding affinity to enzymes or receptors compared to phenyl derivatives due to its additional nitrogen atom and aromaticity .
- Electron-Withdrawing Groups : The 5-nitrofuran substituent in introduces strong electron-withdrawing effects, correlating with antiparasitic activity. In contrast, the 4-fluorophenyl group in enhances cytotoxicity, likely through improved membrane permeability.
Synthetic Routes :
- Most derivatives are synthesized via cyclization of thiosemicarbazide with carboxylic acid derivatives or nitriles in the presence of POCl₃ or trifluoroacetic acid .
Crystallographic and Structural Insights
Crystal structures of related compounds, such as 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine, reveal planar thiadiazole rings with substituents influencing packing efficiency and hydrogen-bonding networks .
Biological Activity
5-(3-Methyl-1H-indazol-5-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.
Chemical Structure and Synthesis
The compound is characterized by a unique combination of an indazole and a thiadiazole ring. Its molecular formula is with a molecular weight of 231.28 g/mol. The synthesis typically involves the cyclization of 3-methyl-1H-indazole-5-carboxylic acid with thiosemicarbazide under reflux conditions using dehydrating agents like phosphorus oxychloride (POCl₃) .
The biological activity of 5-(3-Methyl-1H-indazol-5-yl)-1,3,4-thiadiazol-2-amine is primarily attributed to its ability to interact with various molecular targets. It may act as an enzyme inhibitor or receptor modulator, influencing cellular signaling pathways. For instance, it has been shown to inhibit certain kinases and proteases, which are crucial in cancer and inflammatory processes .
Antimicrobial Properties
Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant antimicrobial activity. In particular, studies have demonstrated that compounds similar to 5-(3-Methyl-1H-indazol-5-yl)-1,3,4-thiadiazol-2-amine possess antibacterial effects against Gram-positive and Gram-negative bacteria as well as antifungal properties. For example:
| Compound | MIC (μg/mL) | Target Organisms |
|---|---|---|
| 5-(3-Methyl-1H-indazol-5-yl)-1,3,4-thiadiazol-2-amine | 32.6 | S. aureus, E. coli |
| Itraconazole | 47.5 | Candida albicans |
These findings suggest that the compound could serve as a scaffold for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been widely studied. The compound may inhibit DNA synthesis and affect cell division processes characteristic of neoplastic diseases. Various mechanisms have been proposed for its antitumor activity, including the inhibition of key kinases involved in tumorigenesis .
Case Studies and Research Findings
Numerous studies have explored the biological activity of compounds related to 5-(3-Methyl-1H-indazol-5-yl)-1,3,4-thiadiazol-2-amine:
- Antimicrobial Activity : A study reported that derivatives showed moderate to significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa. The most effective derivatives had MIC values comparable to standard antibiotics .
- Anticancer Studies : In vitro studies indicated that certain thiadiazole derivatives could induce apoptosis in cancer cell lines by targeting specific signaling pathways .
- Synergistic Effects : Research has suggested that combining thiadiazole derivatives with other pharmacophores could enhance their efficacy while reducing toxicity due to synergistic effects .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly used to prepare 5-(3-Methyl-1H-indazol-5-yl)-1,3,4-thiadiazol-2-amine?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, reacting indazole-5-carbonitrile derivatives with thiosemicarbazide in acidic conditions (e.g., trifluoroacetic acid at 60°C for 3.5 hours) forms the thiadiazole ring. Post-synthesis, the product is purified via recrystallization from ethanol or acetone . Analytical techniques like ¹H-NMR, IR, and mass spectrometry are critical for structural confirmation .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H-NMR : Identifies proton environments, such as NH₂ and aromatic protons.
- IR Spectroscopy : Confirms functional groups (e.g., N-H stretches at ~3300 cm⁻¹, C-S bonds at ~650 cm⁻¹).
- Mass Spectrometry : Validates molecular weight and fragmentation patterns.
- UV-Vis : Assesses electronic transitions for structure-activity correlations .
Q. What in vitro assays are used to evaluate antimicrobial activity?
- Methodological Answer : Standard protocols include agar diffusion or microdilution assays against Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal strains (e.g., Candida albicans). Minimum Inhibitory Concentration (MIC) values are determined using serial dilutions .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for this compound?
- Methodological Answer :
- Catalyst Optimization : Use Mn(II) catalysts to enhance cyclization efficiency .
- Reaction Time/Temperature : Extended reflux (e.g., 24 hours) improves yield but requires monitoring for decomposition .
- Purification : Sequential washing with cyclohexane and diethyl ether removes impurities, followed by recrystallization from ethanol .
Q. How do structural modifications at the indazole and thiadiazole rings affect biological activity?
- Methodological Answer :
- Substituent Analysis : Introduce electron-withdrawing groups (e.g., nitro) to the indazole ring to enhance antimicrobial potency. Conversely, bulky tert-butyl groups on the thiadiazole ring improve anticancer activity by increasing lipophilicity .
- Structure-Activity Relationship (SAR) : Compare MIC values and cytotoxic IC₅₀ data across derivatives to identify pharmacophores .
Q. How can X-ray crystallography resolve discrepancies in spectroscopic data?
- Methodological Answer : Single-crystal X-ray diffraction determines bond lengths, angles, and dihedral angles (e.g., thiadiazole-pyridine dihedral angles of 18.2° vs. 30.3° in polymorphs). This clarifies ambiguities in NMR/IR assignments, such as tautomeric forms or hydrogen bonding networks .
Q. What computational approaches support experimental data for electronic and steric effects?
- Methodological Answer :
- DFT Calculations : Predict vibrational frequencies (IR) and NMR chemical shifts using software like Gaussian. Compare with experimental data to validate electronic effects of substituents .
- Molecular Docking : Simulate binding interactions with biological targets (e.g., fungal cytochrome P450) to rationalize antimicrobial activity .
Q. How to address contradictions in reported synthetic protocols?
- Methodological Answer :
- Comparative Analysis : Replicate methods from multiple studies (e.g., vs. 5) under controlled conditions. Monitor variables like acid strength (HCl vs. trifluoroacetic acid) and reaction time.
- Design of Experiments (DoE) : Use factorial design to identify critical parameters (e.g., temperature, stoichiometry) affecting yield and purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
